molecular formula C11H15N3O B13105707 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13105707
M. Wt: 205.26 g/mol
InChI Key: RXKPWCCTVAWPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-24-8) is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol. It belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class of heterocycles, which are recognized in medicinal chemistry as "privileged structures" . Privileged structures are molecular scaffolds known for their ability to interact with multiple biological targets, making them invaluable starting points in drug discovery . While specific biological data for this compound is not available in the searched literature, derivatives of the dihydropyrimidinone core have been extensively studied and display a broad spectrum of pharmacological activities. These activities include serving as antitumor agents, antibacterial and antifungal agents, anti-inflammatory agents, and calcium channel blockers with antihypertensive properties . The core structure is a classic product of the Biginelli reaction, a multicomponent condensation that is a cornerstone of synthetic organic chemistry for creating diverse molecular libraries . This particular derivative, incorporating a pyrrole substituent, represents a structurally interesting member of this pharmaceutically relevant family. It is intended for use in research applications such as hit identification, medicinal chemistry optimization, and the exploration of structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C11H15N3O/c1-3-8-7(2)13-11(15)14-10(8)9-5-4-6-12-9/h4-6,10,12H,3H2,1-2H3,(H2,13,14,15)

InChI Key

RXKPWCCTVAWPOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1C2=CC=CN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with ethyl acetoacetate, methylamine, and 2-pyrrolecarboxaldehyde, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. The compound 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one has been studied for its potential effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .

2. Anticancer Properties
Studies have demonstrated that compounds with similar structures to 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one possess anticancer activity. Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. This positions it as a candidate for further research in cancer therapeutics .

3. Neuroprotective Effects
There is emerging evidence that pyrimidine derivatives can exhibit neuroprotective effects. The ability of 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one to cross the blood-brain barrier suggests its potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Animal studies have shown that it may reduce oxidative stress and inflammation in neuronal tissues .

Synthetic Utility

1. Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its structural motifs are valuable for creating libraries of compounds for pharmaceutical screening .

2. Pharmaceutical Development
5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one can be used as a lead compound in drug development processes. Its modifications can lead to derivatives with enhanced pharmacological profiles, making it an essential component in the design of new therapeutic agents targeting specific diseases .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CNeuroprotectionReduced neuronal cell death in models of oxidative stress; potential application in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-position substituent significantly influences the electronic and steric properties of DHPMs. Below is a comparative analysis of key analogs:

Compound 4-Substituent 5-Substituent 6-Substituent Key Physical/Chemical Properties Reference
Target Compound 1H-pyrrol-2-yl Ethyl Methyl 13C-NMR: -NMe at 29.8 ppm; pyrrole enhances H-bonding potential . [1]
5-Ethoxycarbonyl-4-(2-methoxyphenyl)-6-methyl-DHPM 2-Methoxyphenyl Ethoxycarbonyl Methyl Mp: 257°C; IR: 1693 cm⁻¹ (C=O) . [3]
5-Acetyl-4-(4-(prop-2-yn-1-yloxy)phenyl)-6-methyl-DHPM 4-(Prop-2-yn-1-yloxy)phenyl Acetyl Methyl Synthesized using PEG catalyst; structural flexibility from alkyne group . [5]
5-Ethoxycarbonyl-4-(2-thienyl)-6-methyl-DHPM 2-Thienyl Ethoxycarbonyl Methyl Heteroaromatic thienyl enhances π-stacking; synthesized via Hf(OTf)4 catalysis . [9]
5-Ethoxycarbonyl-4-(benzo[b]thiophen-3-yl)-6-methyl-DHPM Benzo[b]thiophen-3-yl Ethoxycarbonyl Methyl Mp: 195–197°C; aromatic thiophene increases lipophilicity . [6]

Key Observations :

  • Pyrrole vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl at C5) stabilize the DHPM core, while electron-donating groups (e.g., methoxy at C4) may alter reactivity in subsequent derivatization .
  • Melting Points : Bulky or polar substituents (e.g., benzo[b]thiophen-3-yl) correlate with higher melting points (260–262°C), suggesting enhanced crystallinity .

Comparison with Target Compound :

  • The target compound's synthesis likely employs classical acid catalysis, as evidenced by its structural similarity to phenyl-substituted DHPMs . However, microwave-assisted methods (e.g., ) or nanocatalysts () could optimize yields if traditional methods underperform.

Biological Activity

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one, a derivative of dihydropyrimidinones (DHPMs), has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one

The compound can be synthesized through multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method involves the reaction of aldehydes, urea, and ethyl acetoacetate in the presence of a catalyst. This approach has been shown to yield high purity and significant quantities of the desired product under mild conditions .

Reaction Conditions

  • Reagents : Aldehyde, urea, ethyl acetoacetate
  • Catalyst : Trichloroacetic acid or other suitable catalysts
  • Conditions : Solvent-free conditions or deep eutectic solvents for enhanced efficiency

Antimicrobial Properties

Research indicates that derivatives of DHPMs exhibit significant antimicrobial activities. In vitro studies have demonstrated that 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one shows efficacy against various bacterial strains such as Escherichia coli and Pseudomonas pneumoniae, as well as antifungal activity against Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of Dihydropyrimidinones

CompoundBacterial StrainsAntifungal StrainsMIC (µg/mL)
5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)E. coli, P. pneumoniaeC. albicans, A. niger50
Other DHPM DerivativesVariousVariousVaries

Anti-inflammatory and Analgesic Effects

Dihydropyrimidinones are also known for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, they have been evaluated in animal models for their ability to alleviate pain and inflammation associated with conditions like arthritis.

Cardiovascular Effects

Some DHPM derivatives have been identified as potential calcium channel blockers, which may contribute to their antihypertensive effects. The mechanism involves the modulation of calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.

Neuroprotective Effects

Emerging research suggests that certain dihydropyrimidinones may act as neuropeptide antagonists, providing potential therapeutic avenues for treating anxiety and other neuropsychiatric disorders. The neuroprotective effects are likely mediated through antioxidant mechanisms and modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

In a study published in 2012, a series of dihydropyrimidinone derivatives were screened for antimicrobial activity. The results indicated that compounds similar to 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria as well as fungi .

Case Study 2: Anti-inflammatory Activity

A study conducted on a novel dihydropyrimidinone derivative demonstrated its effectiveness in reducing inflammation in a rat model of arthritis. The compound significantly decreased levels of inflammatory markers compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.